Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate is a heterocyclic compound with the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol . This compound is part of the furan family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a furan ring substituted with a 4-ethoxybenzoyl group and a carboxylate ester group, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate typically involves the reaction of 5-(4-ethoxybenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the 4-ethoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-3-19-11-6-4-10(5-7-11)14(16)12-8-9-13(20-12)15(17)18-2/h4-9H,3H2,1-2H3 |
InChI Key |
PXQOCWUHTVXKML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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